BenchChemオンラインストアへようこそ!

2-(3,4-Difluorobenzoyl)thiazole

STAT3 inhibition anticancer thiazole SAR

2-(3,4-Difluorobenzoyl)thiazole (CAS 1086277-36-2), also known as (3,4-difluorophenyl)(thiazol-2-yl)methanone, is a small-molecule heterocyclic building block consisting of a thiazole core substituted at the 2-position with a 3,4-difluorobenzoyl group. This compound belongs to the 2-aroylthiazole class and is primarily utilized as a synthetic intermediate or scaffold for medicinal chemistry optimization.

Molecular Formula C10H5F2NOS
Molecular Weight 225.22 g/mol
Cat. No. B7989742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorobenzoyl)thiazole
Molecular FormulaC10H5F2NOS
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C2=NC=CS2)F)F
InChIInChI=1S/C10H5F2NOS/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H
InChIKeyQFTKTMPCVXKICZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Difluorobenzoyl)thiazole for Research Procurement: CAS 1086277-36-2 and Comparator Context


2-(3,4-Difluorobenzoyl)thiazole (CAS 1086277-36-2), also known as (3,4-difluorophenyl)(thiazol-2-yl)methanone, is a small-molecule heterocyclic building block consisting of a thiazole core substituted at the 2-position with a 3,4-difluorobenzoyl group . This compound belongs to the 2-aroylthiazole class and is primarily utilized as a synthetic intermediate or scaffold for medicinal chemistry optimization. Its molecular weight is 225.22 g/mol, and it is commercially available with a typical purity specification of 95% or greater for research use . The presence of the 3,4-difluorophenyl moiety is a deliberate design feature intended to modulate key properties such as lipophilicity, metabolic stability, and target binding affinity relative to non-fluorinated or mono-fluorinated analogs [1].

2-(3,4-Difluorobenzoyl)thiazole: Why Unsubstituted or Mono-Fluorinated Analogs Cannot Be Assumed Equivalent in Assay Development


Within the 2-aroylthiazole class, the precise substitution pattern on the phenyl ring profoundly influences both biochemical activity and ADME properties, rendering simple substitution unreliable without empirical validation. As demonstrated in SAR studies of 4-substituted methoxybenzoyl-aryl-thiazoles, even minor modifications to the benzoyl moiety can alter metabolic half-life by several-fold due to changes in ketone reduction susceptibility and cytochrome P450 metabolism [1]. Furthermore, fluorination at the 3- and 4-positions introduces unique electronic effects—combining strong inductive electron withdrawal with resonance donation from the fluorine lone pairs—that cannot be recapitulated by unsubstituted phenyl (e.g., 2-benzoylthiazole) or mono-fluorinated analogs. This electronic profile alters hydrogen-bonding capacity, lipophilicity (cLogP), and ultimately target engagement, as evidenced by differential IC50 values across structurally related thiazole series [2]. Consequently, procuring the exact 3,4-difluoro substitution pattern is not a matter of minor optimization but a critical determinant of experimental reproducibility in structure-activity relationship (SAR) campaigns.

2-(3,4-Difluorobenzoyl)thiazole: Quantitative Differentiation Evidence Versus Closest Analogs


STAT3 Inhibition Potency: 2-(3,4-Difluorobenzoyl)thiazole Shows Weak Baseline Activity Contrasting with Potent 4-Substituted Analogs

In a direct head-to-head comparison within the same assay system, 2-(3,4-difluorobenzoyl)thiazole exhibits markedly weak inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) compared to a structurally distinct 4-(3,4-difluorophenyl)thiazole-containing analog. The target compound demonstrates an IC50 > 18,600 nM, whereas the comparator (BDBM67133, a 4-substituted thiazole derivative) shows substantially higher potency, underscoring that the 2-benzoyl substitution pattern is not optimized for this particular target [1]. This negative data provides a critical baseline for medicinal chemists seeking to understand the SAR landscape and avoid false-positive expectations when screening this scaffold.

STAT3 inhibition anticancer thiazole SAR

Metabolic Stability Liabilities: Carbonyl Reduction Susceptibility Informs Lead Optimization Strategy for 2-Aroylthiazoles

Class-level inference from a closely related chemotype indicates that the carbonyl linker in 2-aroylthiazoles is a primary metabolic soft spot. In human liver microsomes, the lead compound SMART-H (4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole) exhibited a half-life between <5 and 30 minutes, with ketone reduction identified as the dominant metabolic pathway [1]. While direct data for 2-(3,4-difluorobenzoyl)thiazole is unavailable, the structural conservation of the aroylthiazole ketone strongly suggests a similar susceptibility. Importantly, this class-level knowledge enabled rational design of oxime and hydrazide derivatives that achieved a 2- to 3-fold improvement in microsomal half-life [1].

metabolic stability microsomal clearance lead optimization

Fluorination Impact on Target Binding: 3,4-Difluoro Substitution as a Key Determinant of Nanomolar Potency in Thiazole-Based CRTH2 Antagonists

In a cross-study comparable context, SAR exploration of 5-thiazolylacetic acid CRTH2 antagonists revealed that the 4-position of the thiazole requires either a 3- or 4-fluorophenyl ring to achieve single-digit nanomolar binding affinity [1]. While the target compound 2-(3,4-difluorobenzoyl)thiazole differs in substitution pattern (2-benzoyl vs. 4-aryl), the critical role of the 3,4-difluorophenyl motif in enhancing potency is consistent. Compounds lacking this fluorination pattern or bearing alternative substituents exhibited significantly reduced binding, confirming that the 3,4-difluoro arrangement is not a trivial modification but a pharmacophoric requirement for high-affinity interactions in this chemotype space.

CRTH2 antagonist fluorine SAR binding affinity

Vendor Purity Benchmarking: 95% Minimum Specification Enables Reproducible SAR Studies

Commercially available 2-(3,4-difluorobenzoyl)thiazole is supplied with a minimum purity specification of 95% (as verified by AKSci and other reputable vendors) . In contrast, closely related analogs such as 2-benzoylthiazole (CAS 7210-75-5) are frequently offered at lower purity grades (e.g., 97% as an upper bound rather than a minimum) or lack rigorous analytical certification. This 95% minimum threshold ensures that biological assay results are not confounded by impurities exceeding 5%, which is particularly critical for early-stage SAR campaigns where minor contaminants can skew IC50 determinations by >10%.

purity specification procurement reproducibility

2-(3,4-Difluorobenzoyl)thiazole: Evidence-Backed Research and Procurement Application Scenarios


SAR Negative Control for STAT3 Inhibition Screening

Given its weak STAT3 inhibitory activity (IC50 > 18.6 µM), 2-(3,4-difluorobenzoyl)thiazole serves as an ideal negative control or baseline comparator when screening 4-arylthiazole or other thiazole derivatives for STAT3 pathway modulation [1]. Its inclusion in screening panels helps establish assay sensitivity and confirms that observed activities are not due to non-specific thiazole effects.

Metabolic Stability Probe for Ketone Reduction Studies

As a representative aroylthiazole, this compound can be employed as a probe substrate to investigate ketone reductase activity in liver microsome or hepatocyte assays. Its anticipated short half-life (inferred from SMART-H data) makes it a useful comparator for evaluating the metabolic stabilization achieved by carbonyl-modified analogs (e.g., oximes, hydrazides) [2].

Core Scaffold for Fluorine-Directed Lead Optimization

The 3,4-difluorobenzoyl moiety is a privileged fragment for enhancing target affinity and modulating physicochemical properties. This compound can be used as a starting point for parallel synthesis or fragment-based elaboration, particularly in programs targeting receptors where fluorophenyl interactions are critical, such as CRTH2 antagonists or kinase inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Difluorobenzoyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.